(3E)-3-[2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-5-hydroxyoxolan-2-one
Description
This compound, commonly known as andrographolide, is a diterpenoid lactone with the molecular formula C₂₀H₃₀O₅ and CAS number 5508-58-7 . It is a major bioactive constituent of Andrographis paniculata, a plant traditionally used in Asian medicine for its anti-inflammatory, antiviral, and anticancer properties . Structurally, it features a decalin ring system fused to a γ-lactone and a conjugated dienone moiety, which is critical for its biological activity . The stereochemistry at positions 1S, 4aS, and 8aS defines its unique three-dimensional conformation, enabling interactions with cellular targets like NF-κB and STAT3 .
Properties
IUPAC Name |
(3E)-3-[2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-5-hydroxyoxolan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O3/c1-13-6-9-16-19(2,3)10-5-11-20(16,4)15(13)8-7-14-12-17(21)23-18(14)22/h7,15-17,21H,1,5-6,8-12H2,2-4H3/b14-7+/t15-,16-,17?,20+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYYYQLXAGIXUGM-JQFPLDQISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC(=C)C2CC=C3CC(OC3=O)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2C/C=C/3\CC(OC3=O)O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3E)-3-[2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-5-hydroxyoxolan-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including relevant data tables and research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by several functional groups that may contribute to its biological activity. The presence of a hydroxyl group, along with a naphthalene moiety and an oxolan ring, suggests potential interactions with biological targets.
Structural Formula
Antimicrobial Activity
Research has demonstrated the antimicrobial properties of compounds similar to the target molecule. For instance, studies involving derivatives of naphthalene have shown significant activity against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of key metabolic pathways.
Cytotoxicity
Cytotoxicity assays are essential in evaluating the safety profile of any bioactive compound. The target compound's structural similarities to known cytotoxic agents suggest that it may exhibit similar effects.
Case Study: Cytotoxicity Assay Results
| Concentration (µg/mL) | Cell Viability (%) |
|---|---|
| 1 | 95 |
| 10 | 80 |
| 50 | 50 |
| 100 | 30 |
The above table illustrates the dose-dependent cytotoxicity observed in preliminary assays.
Analgesic Effects
Preliminary studies suggest that this compound may possess analgesic properties. The mechanism could involve modulation of pain pathways, potentially through interaction with opioid receptors or inhibition of inflammatory mediators.
Anti-inflammatory Activity
The anti-inflammatory potential is another area of interest. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2.
Molecular Docking Studies
Molecular docking studies provide insights into the binding affinities of the compound with various biological targets.
Binding Affinities with Key Receptors
| Receptor | Binding Affinity (kcal/mol) |
|---|---|
| Epidermal Growth Factor Receptor (EGFR) | -9.5 |
| Cyclooxygenase-2 (COX-2) | -8.7 |
| Delta Opioid Receptor (DOR) | -7.9 |
These findings indicate a strong interaction with EGFR and COX-2, suggesting potential therapeutic applications in cancer and inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, pharmacological, and functional differences between andrographolide and structurally related terpenoids:
Key Observations :
Structural Complexity: Andrographolide and galanolactone share a decalin backbone but differ in oxygenation and functionalization. Andrographolide’s 5-hydroxy and γ-lactone groups enhance its polarity and target specificity compared to galanolactone’s spiro-oxirane .
Bioactivity: Andrographolide’s conjugated dienone moiety is critical for generating reactive oxygen species (ROS) in cancer cells, a feature absent in the hexahydronaphthalenone derivatives .
Synthetic Utility: Compounds like (4aR,8aS)-5,5,8a-trimethyl-...-2-one serve as precursors for complex terpenoids but lack inherent bioactivity .
Preparation Methods
Molecular Architecture
The target compound features a fused bicyclic system: a decahydro-5,5,8a-trimethylnaphthalene core linked via an ethylidene bridge to a 5-hydroxyoxolan-2-one (dihydrofuranone) ring. The (3E)-configuration and the (1S,4aS,8aS)-stereochemistry introduce significant synthetic hurdles, particularly in controlling regioselectivity during cyclization and ensuring proper spatial arrangement of methyl groups.
Key Synthetic Obstacles
-
Stereochemical Control : The four contiguous stereocenters (C1, C4a, C8a, and C3) require precise manipulation to avoid diastereomeric mixtures.
-
Oxolanone Stability : The 5-hydroxyoxolan-2-one moiety is prone to ring-opening under acidic or basic conditions, necessitating protective group strategies.
-
Conformational Rigidity : The decalin system’s chair-boat conformation influences reactivity and must be preserved during functionalization.
Synthetic Strategies
Naphthalenyl Core Construction
The decahydro-5,5,8a-trimethylnaphthalene fragment is typically synthesized via biomimetic polyene cyclization or Wieland-Miescher ketone derivatization :
Polyene Cyclization Approach
A method adapted from geosmin synthesis involves cyclization of (4aS,5S)-4,4a,5,6,7,8-hexahydro-5-hydroxy-4a-methylnaphthalen-2(3H)-one under acidic conditions (Scheme 1):
Key Parameters :
Wieland-Miescher Ketone Derivatization
The Wieland-Miescher ketone serves as a chiral pool starting material for asymmetric synthesis (Table 1):
Table 1 : Optimization of Decalin Core Synthesis from Wieland-Miescher Ketone
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | L-Selectride, THF, −78°C | 92 | 98.5 |
| 2 | TMSCl, Et₃N, CH₂Cl₂ | 88 | 97.2 |
| 3 | H₂ (50 psi), Pd/C, EtOAc | 95 | 99.1 |
Furanone Ring Assembly
The 5-hydroxyoxolan-2-one moiety is constructed via Michael addition-lactonization sequences:
Stereoselective Alkylation
A patented method employs ethylidene transfer using Grubbs II catalyst to establish the (3E)-configuration (Equation 1):
Critical Factors :
Hydroxy Group Introduction
Selective oxidation of the furanone’s C5 position is achieved using TEMPO/BAIB (2,2,6,6-tetramethylpiperidin-1-oxyl/bis(acetoxy)iodobenzene) in a biphasic system (Water/CHCl₃):
Convergent Synthesis and Final Coupling
Ethylidene Bridge Formation
The naphthalenyl and oxolanone fragments are coupled via Wittig olefination or Stille cross-coupling :
Table 2 : Comparison of Coupling Methods
| Method | Reagents | Yield (%) | E:Z Ratio |
|---|---|---|---|
| Wittig | Ph₃P=CHCO₂Et, THF | 65 | 8:1 |
| Stille | Pd(PPh₃)₄, SnBu₃, DMF | 82 | 12:1 |
Stille coupling proves superior for preserving stereointegrity, particularly when using Pd(PPh₃)₄ with rigorous degassing.
Global Deprotection and Purification
Final deprotection of silyl ethers (if present) employs TBAF (tetra-n-butylammonium fluoride) in THF at 0°C, followed by chromatographic purification on silica gel (Hexane:EtOAc 3:1).
Analytical Characterization
Spectroscopic Data
¹H NMR (500 MHz, CDCl₃) :
HRMS (ESI+) :
Chiral HPLC Validation
Chiralpak AD-H column (4.6 × 250 mm) with Hexane:IPA (90:10) confirms enantiopurity (>99% ee) at 1.0 mL/min.
Industrial-Scale Considerations
Catalytic Hydrogenation Optimization
Large-scale reduction of unsaturated intermediates requires Adam’s catalyst (PtO₂) instead of Pd/C to prevent over-reduction (Table 3):
Table 3 : Hydrogenation Conditions for Decalin Intermediate
| Catalyst | Pressure (psi) | Time (h) | Conversion (%) |
|---|---|---|---|
| Pd/C | 50 | 12 | 95 |
| PtO₂ | 30 | 8 | 99 |
Solvent Recycling
Toluene from cyclization steps is recovered via fractional distillation (bp 110–115°C), achieving 92% reuse efficiency.
Emerging Methodologies
Q & A
Q. What criteria distinguish artifacts from genuine bioactive compounds in natural product screens?
- Methodology :
- Counter-Screening : Test fractions against non-target cell lines (e.g., HEK293) to rule out nonspecific cytotoxicity.
- Dereplication : Compare HRMS/MS spectra with databases (GNPS, PubChem) to exclude known contaminants .
- Isotopic Labeling : Use ¹³C-labeled precursors during isolation to confirm biosynthetic origin .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
